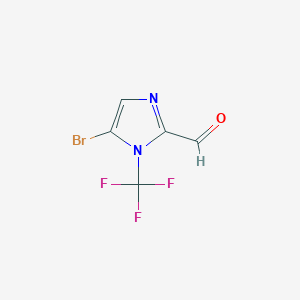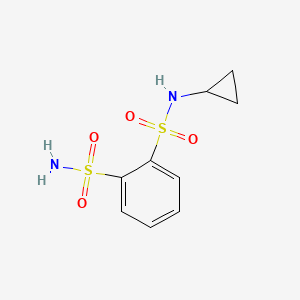
N-cyclopropyl-1,2-benzenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound features a cyclopropyl group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 2 positions. The unique structure of N1-cyclopropylbenzene-1,2-disulfonamide makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropylbenzene-1,2-disulfonamide typically involves the reaction of cyclopropylbenzene with sulfonamide reagents. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine to facilitate the reaction. The general reaction can be represented as follows:
Cyclopropylbenzene+Sulfonyl Chloride+Base→N1-cyclopropylbenzene-1,2-disulfonamide+HCl
Industrial Production Methods
Industrial production of N1-cyclopropylbenzene-1,2-disulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N1-cyclopropylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
N1-cyclopropylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N1-cyclopropylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-3-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-4-yl)benzene-1,3-disulfonamide
Uniqueness
N1-cyclopropylbenzene-1,2-disulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The rigidity and strain associated with the cyclopropyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O4S2 |
|---|---|
分子量 |
276.3 g/mol |
IUPAC名 |
2-N-cyclopropylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C9H12N2O4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2,(H2,10,12,13) |
InChIキー |
RVOFTJVADWKSLY-UHFFFAOYSA-N |
正規SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


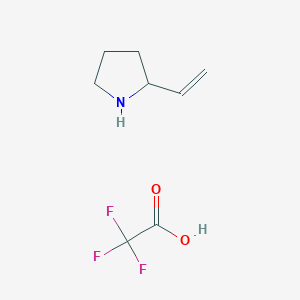
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
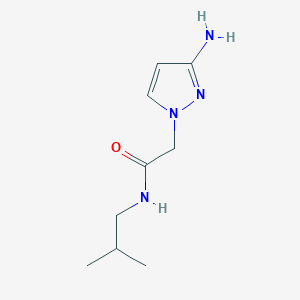
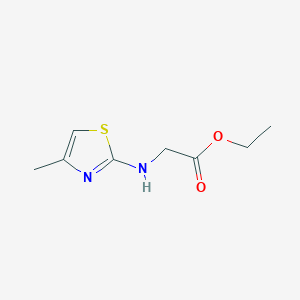
amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)

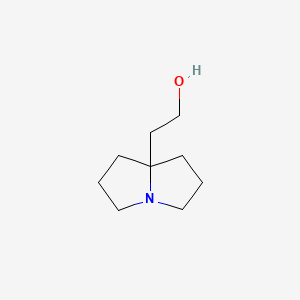

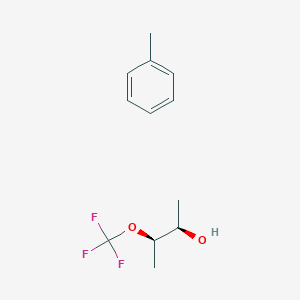
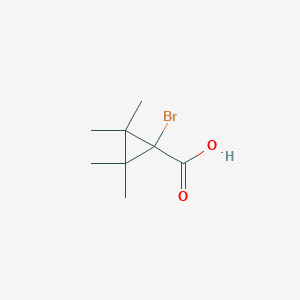
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)

